N-(4-bromo-3-methylphenyl)-2-cyanoacetamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-2-cyanoacetamide is an organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a bromine atom at the para position and a methyl group at the meta position on the phenyl ring, along with a cyanoacetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-cyanoacetamide typically involves the reaction of 4-bromo-3-methylaniline with cyanoacetic acid or its derivatives. One common method is the condensation reaction between 4-bromo-3-methylaniline and ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-2-cyanoacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The cyanoacetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Hydrolysis: Aqueous acid or base under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: Amino derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-2-cyanoacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-cyanoacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis or DNA replication.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
- 4-bromo-3-methoxy-N-phenylbenzamide
- Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate
Uniqueness
N-(4-bromo-3-methylphenyl)-2-cyanoacetamide is unique due to the presence of both a bromine atom and a cyanoacetamide group, which confer distinct chemical reactivity and potential biological activity. Its specific substitution pattern on the phenyl ring also differentiates it from other similar compounds, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-cyanoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-7-6-8(2-3-9(7)11)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMOLYRPAKVCBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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